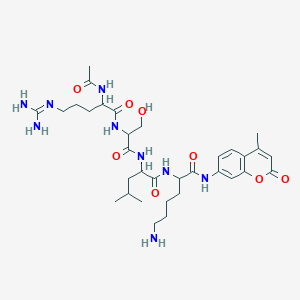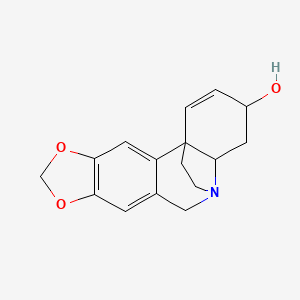
1,2-Didehydrocrinan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Didehydrocrinan-3-ol: is a chemical compound with the molecular formula C16H17NO3 alkaloids , which are naturally occurring chemical compounds containing basic nitrogen atoms. This compound is structurally related to the crinine alkaloids, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Didehydrocrinan-3-ol can be synthesized through various organic synthesis methods. One common approach involves the use of buta-2,3-dien-1-ol as a starting material. The synthesis typically involves multi-step manipulations, including the use of reducing agents such as LiAlH4 or MeLi in the final step .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Didehydrocrinan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as and are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes , while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2-Didehydrocrinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including and properties.
Medicine: Investigated for its potential therapeutic effects, such as and activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-Didehydrocrinan-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: This can disrupt various biochemical pathways, leading to therapeutic effects.
Binding to receptors: This can modulate cellular signaling pathways and influence cellular responses.
Vergleich Mit ähnlichen Verbindungen
- Crinan-11-ol, 1,2-didehydro-3-methoxy-
- Natalensin
- 3-Epicrinamine
Comparison: 1,2-Didehydrocrinan-3-ol is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Eigenschaften
| 510-67-8 | |
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |
InChI |
InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2 |
InChI-Schlüssel |
RPAORVSEYNOMBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


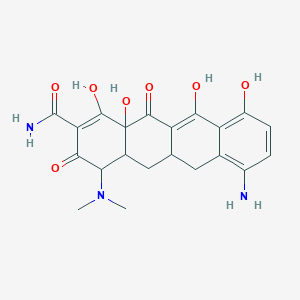


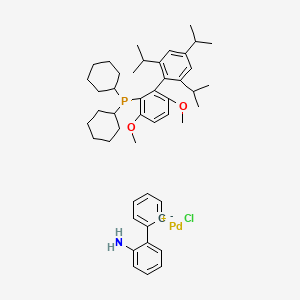


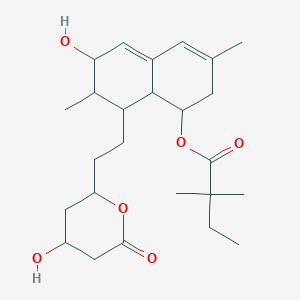
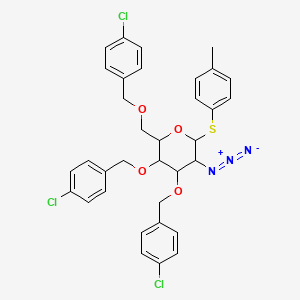
![4,6-Diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B12320756.png)
![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
